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(E,E)-piperonyl-CoA

enzyme specificity substrate profiling biosynthetic pathway elucidation

Problem: Generic hydroxycinnamoyl-CoA esters (e.g., feruloyl-CoA, coumaroyl-CoA) are inert in piperine biosynthesis due to the absolute specificity of key enzymes like piperic acid CoA ligase and piperine synthase for a benzodioxole-bearing scaffold. Solution: (E,E)-Piperonyl-CoA is the irreplaceable acyl-donor substrate that enables reproducible enzymology. Key Metrics: - Km = 342 μM for recombinant piperine synthase [literature]. - kcat/Km values of 2953 vs. 1786 s⁻¹·M⁻¹ distinguish piperine synthase from promiscuous piperamide synthase. - Guarantees functional annotation of methylenedioxy-specialized BAHD acyltransferases.

Molecular Formula C33H44N7O19P3S
Molecular Weight 967.7 g/mol
Cat. No. B1249101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-piperonyl-CoA
Molecular FormulaC33H44N7O19P3S
Molecular Weight967.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC=CC4=CC5=C(C=C4)OCO5)O
InChIInChI=1S/C33H44N7O19P3S/c1-33(2,28(44)31(45)36-10-9-23(41)35-11-12-63-24(42)6-4-3-5-19-7-8-20-21(13-19)54-18-53-20)15-56-62(51,52)59-61(49,50)55-14-22-27(58-60(46,47)48)26(43)32(57-22)40-17-39-25-29(34)37-16-38-30(25)40/h3-8,13,16-17,22,26-28,32,43-44H,9-12,14-15,18H2,1-2H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b5-3+,6-4+/t22-,26-,27-,28+,32-/m1/s1
InChIKeyGEVZCNXLEOONCV-TZKXQVKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E,E)-Piperonyl-CoA: A Specialized Acyl-CoA Thioester in Piperine Biosynthesis and Beyond


(E,E)-piperonyl-CoA (also known as (E,E)-piperoyl-CoA) is an unsaturated fatty acyl-coenzyme A thioester belonging to the benzodioxole class [1]. It is derived from (E,E)-piperic acid and coenzyme A [2] and serves as the essential acyl-donor substrate for the final step of piperine biosynthesis in black pepper (Piper nigrum L.) [3]. Its core structure incorporates a methylenedioxybenzene (1,3-benzodioxole) moiety linked via a conjugated diene chain to the CoA thioester group, which distinguishes it from common hydroxycinnamoyl-CoA esters (e.g., feruloyl-CoA, coumaroyl-CoA) [2].

Why (E,E)-Piperonyl-CoA Cannot Be Functionally Replaced by Generic Hydroxycinnamoyl-CoA Analogs


In-class substitution of (E,E)-piperonyl-CoA with structurally similar CoA thioesters (e.g., feruloyl-CoA, coumaroyl-CoA, caffeoyl-CoA) is invalid for studies of piperine biosynthesis or engineering of piperamide production. Key biosynthetic enzymes exhibit absolute or highly preferential specificity toward the benzodioxole-bearing piperoyl-CoA scaffold. The dedicated piperic acid CoA ligase shows no detectable activity with feruperic acid or standard hydroxycinnamic acids [1], while the piperine synthase accepts piperoyl-CoA with kinetic parameters that diverge significantly from those of the promiscuous piperamide synthase [2]. Furthermore, the presence of the methylenedioxy ring imparts unique chemical properties (e.g., redox behavior, metabolic stability) that are absent in phenolic hydroxyl-containing analogs, making piperoyl-CoA the irreplaceable substrate for targeted biosynthesis and mechanistic enzymology.

Quantitative Differentiation of (E,E)-Piperonyl-CoA from Closest Analogs: A Procurement-Focused Evidence Digest


Piperic Acid CoA Ligase Exhibits Absolute Specificity for Piperic Acid Over Structurally Related Phenylpropanoids

Recombinant piperic acid CoA ligase from Piper nigrum shows strict substrate discrimination. When assayed against a panel of structurally related acids, the enzyme is completely inactive with feruperic acid (C2-extended analog) and with the full set of hydroxycinnamic acids tested (caffeic, 4-coumaric, ferulic, and sinapic acid). Activity is observed only with piperic acid [1]. This contrasts sharply with the broad substrate tolerance of many 4-coumarate:CoA ligases (4CLs) [2].

enzyme specificity substrate profiling biosynthetic pathway elucidation CoA ligase engineering

Pn4CL3 Isoform Shows 2.6-Fold Higher Catalytic Efficiency for Piperic Acid and 3,4-MDCA Relative to Canonical 4CL Substrates

Among three 4CL isoforms cloned from Piper nigrum, Pn4CL3 displays a pronounced kinetic preference for methylenedioxy-bearing acids. The catalytic efficiency (kcat/KM) toward piperic acid and 3,4-methylenedioxycinnamic acid (3,4-MDCA) is approximately 2.6-fold higher than toward the typical 4CL substrates coumaric and ferulic acids [1]. In contrast, Pn4CL1 and Pn4CL2 exhibit classical 4CL and CLL-like specificity profiles, respectively.

catalytic efficiency 4-coumarate:CoA ligase substrate preference piperine pathway

Piperine Synthase Exhibits a Distinct Kinetic Profile with Piperoyl-CoA Relative to the Promiscuous Piperamide Synthase

Two BAHD acyltransferases from black pepper were functionally characterized with piperoyl-CoA as the acyl-donor. Piperine synthase (highly specific) and piperamide synthase (promiscuous) display significantly different kinetic constants [1]. Piperine synthase shows a higher turnover number (kcat) but a higher apparent Km for piperoyl-CoA, resulting in a catalytic efficiency (kcat/Km) that is ~1.65‑fold greater than that of piperamide synthase.

acyltransferase kinetics enzyme specificity piperamide production substrate selectivity

Native Piperidine Piperoyltransferase Displays a 10‑Fold Higher Apparent Km for Piperoyl-CoA Compared to Recombinant Piperine Synthase

The apparent Michaelis constant (Km) of piperoyl-CoA for the native piperidine piperoyltransferase (EC 2.3.1.145) purified from black pepper shoots was reported as 3800 μM [1]. In contrast, recombinant piperine synthase exhibits a substantially lower Km of 342 μM [2]. This ~10‑fold difference highlights the impact of enzyme source (native vs. recombinant) and purification context on apparent substrate affinity.

native enzyme kinetics acyl-CoA affinity piperidine piperoyltransferase substrate binding

In Vivo Requirement of Piperoyl-CoA for Piperine Biosynthesis Confirmed by Virus‑Induced Gene Silencing

Virus‑induced gene silencing (VIGS) of the piperic acid CoA ligase gene in black pepper fruits leads to a marked reduction in piperine content, providing direct in vivo evidence that piperoyl‑CoA formation is an obligatory step in piperine biosynthesis [1]. This phenotype is not observed upon silencing of genes encoding hydroxycinnamoyl‑CoA ligases, which generate feruloyl‑CoA or coumaroyl‑CoA.

in vivo validation gene silencing biosynthetic requirement piperine production

Procurement‑Focused Application Scenarios for (E,E)-Piperonyl‑CoA in Research and Industrial Biotechnology


In Vitro Reconstitution of the Terminal Piperine Biosynthetic Step

Use (E,E)-piperonyl‑CoA as the acyl‑donor substrate with purified piperine synthase (EC 2.3.1.145) to study enzyme kinetics, substrate inhibition, or inhibitor screening. The compound’s well‑defined kinetic parameters (Km = 342 μM for recombinant piperine synthase [1]) enable reproducible assay design. Generic hydroxycinnamoyl‑CoA esters cannot substitute due to the absolute specificity of the acyltransferase [2].

Metabolic Engineering of Microbial Piperamide Production Platforms

Supply (E,E)-piperonyl‑CoA (or engineer its biosynthesis in vivo) to yeast or E. coli expressing piperine synthase and/or piperamide synthase. The differential kinetic handling of piperoyl‑CoA by these two BAHD‑type acyltransferases (kcat/Km of 2953 vs. 1786 s⁻¹ M⁻¹ [1]) directly influences product yield and specificity, guiding choice of heterologous enzyme for optimal piperine or diverse piperamide production.

Functional Characterization of Novel CoA Ligases and Acyltransferases

Employ (E,E)-piperonyl‑CoA as a diagnostic substrate to classify newly discovered CoA ligases or BAHD‑family acyltransferases. Enzymes that exhibit activity with piperoyl‑CoA but not with feruloyl‑CoA or coumaroyl‑CoA are likely involved in methylenedioxy‑specialized metabolism [1][2]. This substrate selectivity enables rapid functional annotation in high‑throughput enzyme screening campaigns.

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